molecular formula C17H28N4O2 B7631091 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide

4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide

Cat. No. B7631091
M. Wt: 320.4 g/mol
InChI Key: PZHPQXVNNPYSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide, also known as EPPA, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. EPPA is a piperazine derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to inhibit the activity of the enzyme AKT, which plays a key role in the regulation of cell survival and proliferation. In addition, 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to inhibit the activity of the enzyme CDK2, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects
4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to have neuroprotective effects, and can protect neurons from oxidative stress and inflammation. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been shown to have antiviral effects against HIV.

Advantages and Limitations for Lab Experiments

4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has several advantages for lab experiments. It is a highly specific compound that can be easily synthesized using a well-established method. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is that it has poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide. One area of research is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve the yield and purity of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide, as well as investigating its efficacy in vivo. Another area of research is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Studies could focus on elucidating the mechanism of action of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide in protecting neurons from oxidative stress and inflammation. Finally, further research could be conducted to investigate the antiviral properties of 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide against HIV, as well as other viruses.

Synthesis Methods

4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide is synthesized using a multistep reaction sequence that involves the condensation of 3-methyl-4-pyridinecarboxaldehyde with ethylamine, followed by the reaction of the resulting intermediate with 2-chloroethyl ethyl ether and piperazine. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to yield high purity 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide with good yields.

Scientific Research Applications

4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been shown to have potential applications in medical research, particularly in the field of cancer research. Studies have shown that 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has anticancer properties and can inhibit the growth of cancer cells. 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide has been investigated for its potential use as an antiviral agent against HIV.

properties

IUPAC Name

4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-4-15-13-21(9-8-20(15)10-11-23-5-2)17(22)19-16-6-7-18-12-14(16)3/h6-7,12,15H,4-5,8-11,13H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHPQXVNNPYSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1CCOCC)C(=O)NC2=C(C=NC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-ethoxyethyl)-3-ethyl-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide

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